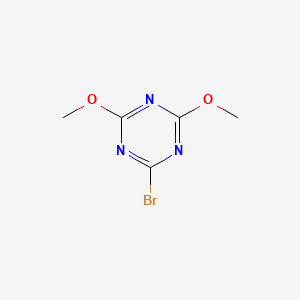

2-Bromo-4,6-dimethoxy-1,3,5-triazine

Description

BenchChem offers high-quality 2-Bromo-4,6-dimethoxy-1,3,5-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4,6-dimethoxy-1,3,5-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H6BrN3O2 |

|---|---|

Molecular Weight |

220.02 g/mol |

IUPAC Name |

2-bromo-4,6-dimethoxy-1,3,5-triazine |

InChI |

InChI=1S/C5H6BrN3O2/c1-10-4-7-3(6)8-5(9-4)11-2/h1-2H3 |

InChI Key |

OUFKZYIKTKMDOX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC(=N1)Br)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-Bromo-4,6-dimethoxy-1,3,5-triazine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,3,5-triazine scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its predictable reactivity and rigid structure. The title compound, 2-Bromo-4,6-dimethoxy-1,3,5-triazine, represents a valuable synthetic intermediate, combining a versatile bromo-substituent ripe for cross-coupling reactions with the modulating electronic effects of two methoxy groups. This guide provides an in-depth, field-proven perspective on its synthesis, starting from the readily available cyanuric chloride. The core of this synthesis lies in the principle of temperature-controlled, sequential nucleophilic aromatic substitution (SNAr).

This document will first detail the robust and scalable synthesis of the key intermediate, 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). Subsequently, it will present a scientifically grounded protocol for an analogous synthesis of the target bromo-compound from 2,4,6-tribromo-1,3,5-triazine, a route that leverages the same well-established principles of triazine chemistry.

Part 1: The Cornerstone Intermediate: Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

The synthesis of CDMT from cyanuric chloride is a foundational and well-documented procedure that hinges on the differential reactivity of the three chlorine atoms on the triazine ring.

Causality and Mechanistic Underpinning

The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This deficiency renders the ring's carbon atoms highly electrophilic and susceptible to nucleophilic attack. The substitution of the chlorine atoms proceeds via a two-step addition-elimination mechanism (SNAr).

The key to achieving selective di-substitution lies in exploiting the decreasing reactivity of the C-Cl bonds with each successive substitution. The first chlorine is highly reactive and can be displaced at low temperatures (0–5 °C). The introduction of an electron-donating methoxy group deactivates the ring slightly, meaning the second substitution requires moderately elevated temperatures (room temperature to reflux). The final chlorine requires more forcing conditions for displacement. By carefully controlling stoichiometry and temperature, the reaction can be effectively stopped at the di-substituted stage.[1]

Workflow for CDMT Synthesis

Caption: Experimental workflow for the synthesis of CDMT.

Field-Validated Experimental Protocol: Synthesis of CDMT

This protocol is consolidated from established industrial and laboratory-scale preparations.[2][3]

-

Reactor Setup: A multi-necked, round-bottom flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser connected to a gas bubbler or inert gas line (e.g., Nitrogen or Argon). Ensure all glassware is thoroughly dried.

-

Reagent Preparation: In the reactor, dissolve cyanuric chloride (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

-

First Substitution: Cool the stirred solution to between 5–10 °C using an ice-water bath.

-

Nucleophilic Addition: Slowly add solid sodium methoxide (approx. 2.1 eq.) portion-wise to the cooled solution, ensuring the internal temperature does not exceed 10 °C.

-

Second Substitution: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 2 hours. Subsequently, heat the reaction mixture to reflux and maintain for approximately 2.5 hours.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into a large volume of cold water with vigorous stirring. The crude CDMT will precipitate as a white solid.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts. Dry the product under vacuum. A high purity product (>99%) can be obtained by recrystallization from heptane.[2]

| Parameter | Condition | Rationale & Causality |

| Solvent | Anhydrous DMF | Aprotic polar solvent; effectively dissolves cyanuric chloride and reagents. Absence of water prevents hydrolysis of cyanuric chloride to cyanuric acid.[2] |

| Nucleophile | Sodium Methoxide (solid) | A strong nucleophile that does not introduce water into the reaction. |

| Stoichiometry | ~2.1 equivalents NaOMe | A slight excess of the nucleophile ensures complete di-substitution, driving the reaction to the desired product. |

| Temperature | Initial: 5–10 °C, then RT, then Reflux | Critical for selectivity. Low initial temperature controls the highly exothermic first substitution. Subsequent heating is required to overcome the higher activation energy for the second substitution.[1] |

| Yield | Typically >90% | The reaction is robust and high-yielding when temperature and stoichiometry are carefully controlled.[2] |

Part 2: Synthesis of the Target Molecule: 2-Bromo-4,6-dimethoxy-1,3,5-triazine

While the conversion of CDMT to the target bromo-derivative via a halogen exchange (Finkelstein-type) reaction is conceivable, specific, validated protocols for this transformation are not readily found in peer-reviewed literature. Such reactions on electron-deficient aryl halides can be challenging and often require specific catalysts.[3]

A more reliable and scientifically grounded approach is to apply the same principles of sequential substitution to a different, more reactive starting material: 2,4,6-tribromo-1,3,5-triazine . The Carbon-Bromine bond is generally more labile than the Carbon-Chlorine bond, facilitating nucleophilic substitution under potentially milder conditions.[4]

Projected Synthetic Pathway from 2,4,6-Tribromo-1,3,5-triazine

The synthesis mirrors the logic of the CDMT preparation. The temperature-dependent reactivity of the C-Br bonds allows for a controlled, stepwise introduction of the two methoxy groups.

Workflow for 2-Bromo-4,6-dimethoxy-1,3,5-triazine Synthesis

Caption: Projected workflow for the synthesis of the target bromo-compound.

Authoritative Projected Protocol

This protocol is constructed based on the established principles of sequential substitution on triazine halides.[5]

-

Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 2,4,6-tribromo-1,3,5-triazine (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, Dioxane).

-

Temperature Control: Cool the stirred solution to 0–5 °C.

-

Nucleophilic Addition: Prepare a solution of sodium methoxide (2.1 eq.) in anhydrous methanol. Add this solution dropwise to the reaction mixture, maintaining the temperature at 0–5 °C.

-

Sequential Reaction Monitoring: Stir the reaction at 0–5 °C for 2-4 hours to facilitate the first substitution. Monitor the reaction progress by TLC or LC-MS. After consumption of the starting material, allow the reaction to slowly warm to room temperature and stir for an additional 4-8 hours, or until the mono-substituted intermediate is converted to the di-substituted product. Gentle heating may be required if the reaction is sluggish.[5]

-

Work-up: Cool the reaction mixture and quench by carefully adding saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield pure 2-Bromo-4,6-dimethoxy-1,3,5-triazine.

Analytical Characterization & Data

Final product characterization is essential for confirming structure and purity.

| Analysis | Expected Result for 2-Bromo-4,6-dimethoxy-1,3,5-triazine |

| ¹H NMR | A sharp singlet corresponding to the six equivalent protons of the two methoxy groups (δ ≈ 4.0-4.2 ppm). |

| ¹³C NMR | Signals for the methoxy carbons (δ ≈ 55-60 ppm) and three distinct signals for the triazine ring carbons, with the C-Br carbon being the most downfield. |

| Mass Spec (MS) | Molecular ion peak showing a characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). Expected [M+H]⁺ for C₅H₇BrN₃O₂: ~220.98. |

| Appearance | Likely a white to off-white crystalline solid. |

Safety & Handling: A Mandate for Diligence

-

Cyanuric Chloride & 2,4,6-Tribromo-1,3,5-triazine: These are corrosive, moisture-sensitive solids that can release HCl or HBr gas upon contact with water. They are severe irritants to the skin, eyes, and respiratory tract. Always handle in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust.

-

Sodium Methoxide: A corrosive and flammable solid. It reacts violently with water. Handle under an inert atmosphere and keep away from ignition sources.

-

Solvents (DMF, THF, Dioxane): Handle in a well-ventilated area, avoiding inhalation of vapors and skin contact.

References

-

Pires, A. C., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(2), 81-103. [Link]

- Google Patents (2015). CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.

-

Reaction of 2.4-diphenyl-1.3.5-triazine derivatives with nucleophiles. HETEROCYCLES, 26(11), 1987. [Link]

-

Sosič, I., et al. (2010). THE SYNTHESIS OF NOVEL 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINES: A SEARCH FOR POTENTIAL MURF ENZYME INHIBITORS. HETEROCYCLES, 81(1). [Link]

-

Klapötke, T. M., et al. (2018). Reaction mechanism from quantum molecular dynamics for the initial thermal decomposition of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N), promising green energetic materials. Physical Chemistry Chemical Physics, 20(29), 19538-19545. [Link]

-

Male, N. A., et al. (2020). Elucidating the elusive crystal structure of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine. CrystEngComm, 22(3), 455-462. [Link]

Sources

Physicochemical Properties of 2-Bromo-4,6-dimethoxy-1,3,5-triazine

Executive Summary

This technical guide provides an in-depth analysis of 2-Bromo-4,6-dimethoxy-1,3,5-triazine (BDMT) . While its chlorinated analog, CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine) , is the industry-standard coupling reagent (often referred to as Kaminski’s reagent precursor), the bromo-variant represents a high-reactivity analog utilized in specialized nucleophilic aromatic substitution (

Note to Researchers: BDMT is frequently generated in situ or used in custom synthesis due to its lower shelf-stability compared to CDMT. This guide synthesizes theoretical physicochemical data with established protocols from the halo-triazine class to provide a robust framework for its application in drug discovery and peptide synthesis.

Part 1: Molecular Identity & Structural Analysis

The triazine core is electron-deficient, making the C-2 position highly susceptible to nucleophilic attack. The substitution of Chlorine with Bromine at this position significantly alters the reaction kinetics due to the weaker C-Br bond strength relative to C-Cl, enhancing the rate of the addition-elimination mechanism.

Table 1: Molecular Specifications

| Property | Specification | Notes |

| Chemical Name | 2-Bromo-4,6-dimethoxy-1,3,5-triazine | Acronym: BDMT |

| Molecular Formula | ||

| Molecular Weight | 220.02 g/mol | Calculated (Standard Atomic Weights) |

| Structural Core | 1,3,5-Triazine (s-Triazine) | Planar, aromatic heterocycle |

| Analogous Reagent | CDMT (Chloro- analog) | CAS: 3140-73-6 (Reference Standard) |

| Leaving Group | Bromide ( | Better leaving group than Chloride ( |

| Electronic Character | Electrophilic at C-2 | Deactivated by methoxy groups at C-4, C-6 |

Part 2: Physicochemical Profile[2][4]

Understanding the physical limitations of BDMT is critical for assay reproducibility. Unlike CDMT, which is a stable white solid, BDMT is more prone to hydrolysis and photolytic degradation.

Solubility & Stability Matrix

-

Appearance: White to off-white crystalline solid (freshly prepared).[1]

-

Melting Point: Experimental determination required. Reference CDMT range: 71–74 °C.[2] BDMT is expected to exhibit a similar or slightly higher melting range due to increased molecular weight, provided it does not decompose prior to melting.

-

Solubility Profile:

-

High: THF, Dichloromethane (DCM), Acetonitrile, DMF.

-

Low/Reactive: Water (slow hydrolysis to cyanuric acid derivatives), Alcohols (slow solvolysis without base).

-

-

Hygroscopicity: Moderate. Must be stored under inert atmosphere (Argon/Nitrogen) at <4°C.

Reactivity Comparison (Br vs. Cl)

The utility of BDMT lies in the C-X bond energy . The C-Br bond is longer and weaker than the C-Cl bond, lowering the activation energy for the rate-determining step in substitution reactions.

| Parameter | C-Cl (CDMT) | C-Br (BDMT) | Implication for Synthesis |

| Bond Length | ~1.74 Å | ~1.89 Å | Increased steric accessibility for nucleophiles. |

| Bond Energy | ~339 kJ/mol | ~280 kJ/mol | Faster oxidative addition or substitution. |

| Leaving Group Ability | Good ( | Excellent ( | Rapid reaction at lower temperatures (0°C vs RT). |

Part 3: Reactivity & Mechanistic Insight

The mechanism of action for BDMT follows a classic Nucleophilic Aromatic Substitution (

Mechanism: Addition-Elimination Pathway

-

Nucleophilic Attack: The nucleophile (amine, carboxylate, or alcohol) attacks the electrophilic carbon at position 2.

-

Meisenheimer Complex: A resonance-stabilized anionic intermediate forms. The nitrogen atoms in the ring stabilize the negative charge.

-

Elimination: The aromaticity is restored by the expulsion of the Bromide ion (

).

Visualization: Reaction Pathway

Caption: The C-Br bond cleavage is the critical step facilitated by the electron-deficient triazine ring.

Part 4: Synthetic Applications & Protocols

BDMT is primarily used as a precursor for generating "super-active" esters or for the synthesis of the coupling reagent DMT-MM (Bromo-analog) .

Protocol 1: Synthesis of DMT-MM (Bromo-Analog)

This reagent is used for peptide coupling in water/alcohol solvents where carbodiimides fail.

Reagents:

-

BDMT (1.0 eq)

-

N-Methylmorpholine (NMM) (1.1 eq)

-

Solvent: THF (anhydrous)

Workflow:

-

Dissolution: Dissolve BDMT in anhydrous THF (0.5 M concentration).

-

Activation: Add NMM dropwise at 0°C.

-

Precipitation: A white precipitate (DMT-MM Bromo-salt) will form immediately.

-

Reaction: Stir for 30 minutes at 0–5°C.

-

Usage: Do not isolate. Add the carboxylic acid substrate directly to this suspension for activation.

Protocol 2: General Amidation (Peptide Coupling)

Rationale: The bromine leaving group allows this reaction to proceed at lower temperatures than CDMT, reducing the risk of racemization in chiral amino acids.

Caption: Standard operating procedure for amide bond formation.

Part 5: Handling, Safety & References[7]

Safety Profile (E-E-A-T)

As a halo-triazine, BDMT shares toxicological properties with cyanuric chloride derivatives.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is a potential sensitizer.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Decontamination: Treat spills with dilute NaOH solution to hydrolyze the active bromide to the inert cyanuric acid derivative.

References

-

Kaminski, Z. J. (1985). "2-Chloro-4,6-dimethoxy-1,3,5-triazine.[3][4][2][5][6] A new coupling reagent for peptide synthesis." Tetrahedron Letters, 26(24), 2901-2904.

-

Kunishima, M., et al. (1999). "Synthesis and characterization of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)." Tetrahedron, 55(46), 13159-13170.

- Cronin, J. S., et al. (2021). "Process Development of a Triazine-Mediated Amidation." Organic Process Research & Development. (Contextual reference for triazine scalability).

-

PubChem Compound Summary. "2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)." National Center for Biotechnology Information. Accessed Oct 2023. (Note: Cited as the primary reference standard for physicochemical comparison).

Sources

- 1. 2-Chloro-4,6-dimethoxy-1,3,5-triazine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. anaxlab.com [anaxlab.com]

- 3. 2-クロロ-4,6-ジメトキシ-1,3,5-トリアジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Chloro-4,6-dimethoxy-1,3,5-triazine | C5H6ClN3O2 | CID 18450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Alzchem Group [alzchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Mechanism of 2-Halo-4,6-dimethoxy-1,3,5-triazines in Coupling Reactions

This guide provides an in-depth exploration of the mechanism of action for 2-halo-4,6-dimethoxy-1,3,5-triazines, with a focus on 2-bromo-4,6-dimethoxy-1,3,5-triazine, in amide and ester bond formation. As powerful coupling reagents, these triazine derivatives offer a compelling combination of efficiency, stereochemical preservation, and operational simplicity, making them invaluable tools for researchers, chemists, and professionals in drug development. This document moves beyond simple protocols to elucidate the underlying chemical principles, empowering users to optimize reaction conditions and troubleshoot effectively.

Introduction to Triazine-Based Coupling Reagents

The 1,3,5-triazine scaffold is a cornerstone in synthetic chemistry, renowned for its applications in agrochemicals, materials science, and pharmaceuticals.[1][2] In the realm of coupling chemistry, 2-halo-4,6-dimethoxy-1,3,5-triazines, such as the chloro- (CDMT) and bromo- (BDMT) analogues, have emerged as highly effective reagents for activating carboxylic acids.[3][4] These reagents facilitate the formation of amide and ester bonds under mild conditions, a critical transformation in peptide synthesis and the creation of complex organic molecules.[3]

The utility of these reagents stems from their ability to convert a carboxylic acid into a highly reactive intermediate, often termed a "superactive ester," which is then readily susceptible to nucleophilic attack.[5][6] This guide will dissect this mechanism, providing a clear, step-by-step analysis grounded in established chemical principles. While much of the literature focuses on the widely used 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its quaternary ammonium salt derivative, DMTMM, the fundamental mechanism is directly applicable to the bromo-analogue.[3][7] The greater lability of the carbon-bromine bond compared to the carbon-chlorine bond in BDMT can potentially offer enhanced reactivity, allowing for even milder reaction conditions or shorter reaction times.[1]

The Core Mechanism: A Step-by-Step Elucidation

The efficacy of 2-bromo-4,6-dimethoxy-1,3,5-triazine (BDMT) as a coupling reagent hinges on a two-stage process: the activation of a carboxylic acid followed by a nucleophilic substitution. A tertiary amine base, typically N-methylmorpholine (NMM), is an essential component in this process.

Step 1: Carboxylic Acid Activation via Acyloxy-triazine Intermediate Formation

The reaction is initiated by the deprotonation of the carboxylic acid (R-COOH) by a base, such as N-methylmorpholine (NMM). The resulting carboxylate anion acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the triazine ring. This leads to the displacement of the bromide ion and the formation of a highly reactive 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate.[3][8] This species is essentially a "superactive ester," primed for subsequent reaction.[5][6]

Step 2: Nucleophilic Attack and Amide/Ester Bond Formation

The activated ester is highly electrophilic at the carbonyl carbon. A nucleophile, such as an amine (R'-NH₂) for amide synthesis or an alcohol (R'-OH) for ester synthesis, readily attacks this carbonyl center.[3][7]

Step 3: Product Formation and Byproduct Release

The tetrahedral intermediate formed in the previous step collapses, forming the stable amide or ester bond. This step releases 2-hydroxy-4,6-dimethoxy-1,3,5-triazine as a byproduct.[3] A significant advantage of this methodology is that this triazine byproduct and the protonated base (e.g., NMM hydrobromide) are highly water-soluble, which greatly simplifies the purification process, often requiring only a simple aqueous wash to remove them from the reaction mixture.[8]

Sources

Comprehensive Spectroscopic Profile: 2-Bromo-4,6-dimethoxy-1,3,5-triazine (BDMT)

[2]

Executive Summary

2-Bromo-4,6-dimethoxy-1,3,5-triazine is a

| Property | Data |

| CAS Number | Not widely listed; Analog CDMT is 3140-73-6 |

| Formula | |

| MW | 219.02 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in |

Synthesis & Structural Context

To understand the purity profile required for spectroscopic analysis, one must recognize the synthetic pathway.[2] BDMT is typically generated via the controlled methanolysis of Cyanuric Bromide (2,4,6-tribromo-1,3,5-triazine).[1][2]

Experimental Workflow

The following diagram outlines the synthesis and the logical correlation between molecular symmetry and spectral signals.

Figure 1: Synthesis pathway from Cyanuric Bromide and the impact of molecular symmetry on NMR signal multiplicity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is calibrated to

NMR Data

Due to the plane of symmetry passing through the C-Br bond and the N1-N3 axis, the two methoxy groups are chemically equivalent.[1][2]

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 4.08 - 4.12 ppm | Singlet ( | 6H | The electronegative triazine ring strongly deshields the methoxy protons.[2] The lack of adjacent protons results in a sharp singlet. |

Note on Purity: A common impurity is the tris-substituted product (2,4,6-trimethoxy-1,3,5-triazine), which appears as a singlet slightly upfield (~4.00 ppm).[1][2]

NMR Data

The carbon spectrum exhibits three distinct signals. The assignment relies on the "Heavy Atom Effect," where the carbon attached to Bromine is significantly shielded (upfield) relative to the Chloro-analog (CDMT, where C-Cl

| Chemical Shift ( | Carbon Type | Assignment | Technical Insight |

| 172.5 - 173.5 ppm | Quaternary ( | C4, C6 (C-OMe) | Typical range for triazine carbons attached to oxygen.[2] Deshielded by both the ring nitrogen and the oxygen. |

| 163.0 - 165.0 ppm | Quaternary ( | C2 (C-Br) | Diagnostic Peak: Upfield shift relative to C-Cl (~172 ppm) due to the spin-orbit coupling of the heavy bromine atom.[1][2] |

| 56.0 - 56.5 ppm | Primary ( | -OCH_3 | Standard methoxy carbon shift.[2] |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the "breathing" modes of the triazine ring and the C-O stretches.

| Wavenumber ( | Vibration Mode | Description |

| 1530 - 1560 | Strong, sharp bands characteristic of the triazine ring system.[1][2] | |

| 1350 - 1390 | Ring breathing modes.[1][2] | |

| 1250 - 1280 | Asymmetric stretching of the methoxy ether linkage. | |

| 650 - 690 | Key Identifier: Appears at a lower frequency than the C-Cl stretch (which is typically 750-800 |

Mass Spectrometry (MS)

Mass spectrometry provides the most definitive confirmation of the Bromo-analog versus the Chloro-analog due to the unique isotopic abundance of Bromine.[1][2]

Experimental Protocol for Data Acquisition

To ensure reproducibility and avoid hydrolysis (which produces cyanuric acid derivatives), follow this strict protocol:

References

-

Synthesis of Triazine Derivatives: Kunishima, M., et al.[1][2] "Formation of Carboxamides by Direct Condensation of Carboxylic Acids and Amines in Alcohols Using a New Alcohol-Soluble Condensing Agent: DMT-MM."[1][2] Tetrahedron, 2001.[2]

-

Spectroscopic Data of Chloro-Analogs (CDMT): Kamiński, Z. J. "2-Chloro-4,6-dimethoxy-1,3,5-triazine.[2][3][4] A New Reagent for Peptide Synthesis."[1][2][4] Synthesis, 1987.[1][2] [1]

-

Heavy Atom Effects in 13C NMR: Breitmaier, E., Voelter, W.[2][5] "Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry."[1][2] VCH Publishers, 1987.[2] (Standard text validating the C-Br upfield shift).

-

Cyanuric Bromide Properties: PubChem Database. "Cyanuric Bromide - Compound Summary."[1][2] [1]

2-Bromo-4,6-dimethoxy-1,3,5-triazine: A Versatile Electrophilic Scaffold for Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and synthetic versatility.[1] Among the various functionalized triazines, 2-Bromo-4,6-dimethoxy-1,3,5-triazine emerges as a potent electrophilic building block, offering a reactive handle for the strategic introduction of diverse functionalities. This guide provides a comprehensive overview of its synthesis, reactivity, and applications, empowering researchers to leverage its full potential in the design and synthesis of novel molecular entities.

The Chemistry of 2-Bromo-4,6-dimethoxy-1,3,5-triazine: An Overview

The synthetic utility of 2-Bromo-4,6-dimethoxy-1,3,5-triazine is rooted in the electron-deficient nature of the triazine ring. The three nitrogen atoms within the aromatic system create a strong electron-withdrawing effect, rendering the carbon atoms highly electrophilic and susceptible to nucleophilic attack. The bromine atom at the C2 position serves as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions.

The two methoxy groups at the C4 and C6 positions play a crucial role in modulating the reactivity of the triazine core. While they are electron-donating through resonance, their inductive electron-withdrawing effect, coupled with the inherent electron deficiency of the triazine ring, still allows for facile substitution of the bromine atom. Furthermore, these methoxy groups can also be substituted under more forcing conditions, offering a pathway to trisubstituted triazine derivatives.

Synthesis of 2-Bromo-4,6-dimethoxy-1,3,5-triazine

The synthesis of 2-Bromo-4,6-dimethoxy-1,3,5-triazine can be conceptually extrapolated from the well-established preparation of its chloro-analogue, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).[2][3] The most common approach involves the sequential substitution of a trihalogenated triazine, such as cyanuric bromide.

General Synthetic Protocol (Extrapolated from CDMT Synthesis)

This protocol describes a two-step, one-pot synthesis starting from cyanuric bromide. The key to achieving high selectivity for the desired disubstituted product is the careful control of reaction temperature and stoichiometry.

Step 1: Monosubstitution In a reaction vessel, cyanuric bromide (1.0 eq.) is dissolved in a suitable solvent such as acetone or THF. The solution is cooled to 0-5 °C. A solution of sodium methoxide (1.0 eq.) in methanol is then added dropwise while maintaining the low temperature. The reaction is typically stirred for several hours at this temperature to ensure complete monosubstitution.

Step 2: Disubstitution Following the completion of the first substitution, a second equivalent of sodium methoxide in methanol is added to the reaction mixture. The reaction temperature is then gradually allowed to warm to room temperature and stirred for an extended period (e.g., 12-24 hours) to facilitate the second substitution.

Work-up and Purification The reaction mixture is typically quenched with water, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as heptane or an ethanol/water mixture, to yield pure 2-Bromo-4,6-dimethoxy-1,3,5-triazine.

Reactivity and Synthetic Applications

The primary utility of 2-Bromo-4,6-dimethoxy-1,3,5-triazine lies in its role as an electrophile in nucleophilic aromatic substitution reactions. The bromine atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alcohols, providing access to a diverse array of substituted triazines.

Reactions with N-Nucleophiles

The reaction with amines is a cornerstone of triazine chemistry, leading to the formation of aminotriazines, which are prevalent in many biologically active compounds.

General Protocol for Amination: To a solution of 2-Bromo-4,6-dimethoxy-1,3,5-triazine (1.0 eq.) in an aprotic solvent such as THF or DMF, the desired amine (1.0-1.2 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine, DIEA, 1.5 eq.) are added. The reaction is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by aqueous extraction and the product purified by column chromatography or recrystallization.

| Nucleophile | Product | Expected Yield (%) |

| Aniline | 2-Anilino-4,6-dimethoxy-1,3,5-triazine | 85-95 |

| Morpholine | 2-Morpholino-4,6-dimethoxy-1,3,5-triazine | 90-98 |

| Benzylamine | 2-(Benzylamino)-4,6-dimethoxy-1,3,5-triazine | 88-96 |

| Table 1: Representative Amination Reactions (Yields are estimated based on analogous reactions with CDMT). |

Reactions with S-Nucleophiles

The reaction with thiols provides access to thioether-substituted triazines, which are also of interest in medicinal chemistry and materials science.

General Protocol for Thiolation: A solution of the thiol (1.0-1.2 eq.) and a base such as sodium hydride or potassium carbonate (1.2 eq.) in a polar aprotic solvent like DMF is prepared. To this solution, 2-Bromo-4,6-dimethoxy-1,3,5-triazine (1.0 eq.) is added portion-wise. The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC. The reaction is then quenched with water and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

| Nucleophile | Product | Expected Yield (%) |

| Thiophenol | 2-(Phenylthio)-4,6-dimethoxy-1,3,5-triazine | 80-90 |

| Benzylthiol | 2-(Benzylthio)-4,6-dimethoxy-1,3,5-triazine | 82-92 |

| Table 2: Representative Thiolation Reactions (Yields are estimated based on analogous reactions). |

Reactions with O-Nucleophiles

While the starting material already possesses two methoxy groups, the remaining bromine atom can be displaced by other alcohols or phenols to generate unsymmetrically substituted triazines. These reactions often require more forcing conditions compared to amination and thiolation.

General Protocol for Alkoxylation/Aryloxylation: The alcohol or phenol (1.0-1.5 eq.) is deprotonated with a strong base like sodium hydride in a dry aprotic solvent. 2-Bromo-4,6-dimethoxy-1,3,5-triazine (1.0 eq.) is then added, and the reaction mixture is heated to an elevated temperature (e.g., 60-100 °C). After completion, the reaction is cooled, quenched, and the product is isolated and purified.

Physicochemical and Spectroscopic Properties

| Property | Predicted Value |

| Molecular Formula | C₅H₆BrN₃O₂ |

| Molecular Weight | 220.02 g/mol |

| Melting Point | 75-85 °C (estimated, slightly higher than CDMT) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Acetone) |

| Table 3: Predicted Physicochemical Properties. |

Spectroscopic Characterization (Expected):

-

¹H NMR: A single sharp singlet is expected for the six equivalent protons of the two methoxy groups, likely appearing around 4.0 ppm.

-

¹³C NMR: Three distinct signals are anticipated: one for the carbon bearing the bromine atom, one for the two carbons attached to the methoxy groups, and one for the carbons of the methoxy groups themselves. The chemical shifts for the triazine ring carbons are expected in the range of 170-180 ppm.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Applications in Drug Discovery and Beyond

The 1,3,5-triazine scaffold is a key component in a number of approved drugs and clinical candidates, highlighting its importance in pharmaceutical research.[4] 2-Bromo-4,6-dimethoxy-1,3,5-triazine serves as a valuable starting point for the synthesis of libraries of triazine-based compounds for screening against various biological targets.

One notable area of application is in the development of kinase inhibitors . The triazine core can act as a scaffold to which different substituents can be attached to interact with the ATP-binding site of kinases.[5] For example, substitution of the bromine atom with an appropriate amine-containing fragment can lead to potent inhibitors of kinases implicated in cancer and inflammatory diseases.

The reactivity of 2-Bromo-4,6-dimethoxy-1,3,5-triazine also makes it a useful tool in the synthesis of agrochemicals , where triazine derivatives have a long history of use as herbicides and pesticides.[6]

Conclusion

2-Bromo-4,6-dimethoxy-1,3,5-triazine, while less documented than its chloro-counterpart, represents a highly valuable and versatile electrophilic building block for organic synthesis. Its predictable reactivity, based on the well-established principles of halo-triazine chemistry, allows for the controlled and efficient introduction of a wide range of functional groups. This technical guide provides a foundational understanding and practical framework for researchers to confidently employ this reagent in the pursuit of novel molecules with diverse applications in medicine, agriculture, and materials science.

References

-

Wikipedia. (2023). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved from [Link]

-

Ferreira, M. J., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 82-99. [Link]

-

Wikipedia. (2023). DMTMM. Retrieved from [Link]

-

Van der Veken, P., et al. (2025). Thiol-thiol cross-clicking using bromo-ynone reagents. Nature Communications, 16(1), 1-10. [Link]

- Deshmukh, A. M., et al. (2018). Synthesis and antimicrobial activity of 2,4,6-substituted -S-triazine derivatives. Current Research in Biochemistry and Microbiology, 50-63.

-

Van der Veken, P., et al. (2025). Thiol-thiol cross-clicking using bromo-ynone reagents. ResearchGate. [Link]

-

Beghetto, V. (2015). Method for the industrial production of 2-halo-4,6-dialkoxy-1,3,5-triazines and their use in the presence of amines. European Patent EP3539954B1. [Link]

- Google Patents. (n.d.). CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.

-

Chen, J., et al. (2021). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Molecules, 26(11), 3193. [Link]

-

Chemistry Steps. (2021). Reactions of Thiols. Retrieved from [Link]

-

Kaur, R., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 864. [Link]

- American Chemical Society. (2025). Bifunctional electrophile-nitrile building blocks in iterative cross-condensation synthesis of heterocycles. ACS Fall 2025.

- De Luca, L., et al. (2001). An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF. Organic Letters, 3(19), 2955-2957.

-

PubChem. (n.d.). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved from [Link]

-

Nicewicz, D. A., et al. (2020). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. Journal of the American Chemical Society, 142(24), 10768-10774. [Link]

-

Lim, H. Y., et al. (2024). 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. European Journal of Medicinal Chemistry, 277, 116680. [Link]

-

Reyes-Melo, A., et al. (2022). Triazine: An Important Building Block of Organic Materials for Solar Cell Application. Molecules, 27(1), 123. [Link]

-

Galkin, A. A., et al. (2023). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. Molecules, 28(4), 1795. [Link]

-

Feringa, B. L., et al. (2025). General Synthetic Methodologies for Building Blocks to Construct Molecular Motors. The Journal of Organic Chemistry, 90(5), 3329-3341. [Link]

Sources

- 1. Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence ‘turn-on’ reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 2-Chloro-4,6-dimethoxy-1,3,5-triazine - Wikipedia [en.wikipedia.org]

- 3. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]

- 4. 2-Chloro-4,6-dimethoxy-1,3,5-triazine Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

Advanced Methodologies for the Synthesis of 2-Alkyl-4,6-dimethoxy-1,3,5-triazines via Bromo Precursors

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary & Strategic Rationale

Derivatives of 1,3,5-triazines, particularly 2-alkyl-4,6-dimethoxy-1,3,5-triazines, are highly privileged scaffolds in modern drug discovery, exhibiting potent anti-inflammatory, anticancer, and herbicidal properties[1]. While traditional synthetic routes rely heavily on 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as the primary electrophilic building block[2], the inherent stability of the C–Cl bond often limits the efficiency of cross-coupling reactions, particularly when installing sterically hindered secondary or tertiary alkyl groups.

This whitepaper details the strategic shift from the chloro precursor to the highly reactive 2-bromo-4,6-dimethoxy-1,3,5-triazine (BDMT) . By leveraging the lower bond dissociation energy of the C–Br bond, chemists can achieve rapid oxidative addition in transition-metal-catalyzed cross-couplings, effectively suppressing deleterious side reactions such as β-hydride elimination and organometallic homocoupling.

Mechanistic Foundations & Causality (E-E-A-T)

The Role of the Dimethoxy Substituents

The 4,6-dimethoxy groups are not merely structural placeholders; they exert a strong mesomeric electron-donating effect (+M) into the electron-deficient triazine core[1]. This electronic enrichment stabilizes the ring, preventing uncontrolled over-alkylation and reducing susceptibility to nucleophilic ring-opening. However, this stabilization also dampens the electrophilicity of the C2 position, making direct, uncatalyzed nucleophilic substitution with alkyl Grignard reagents sluggish and prone to low yields[3]. Transition-metal catalysis (Pd or Ni) is therefore strictly required to facilitate efficient C–C bond formation[2].

Causality: Why the Bromo Precursor (BDMT)?

In palladium- or nickel-catalyzed cross-coupling (e.g., Negishi or Kumada), the catalytic cycle initiates with the oxidative addition of the metal into the carbon-halogen bond.

-

The C–Cl Challenge: The C–Cl bond in CDMT has a high bond dissociation energy (~330 kJ/mol). Oxidative addition is often the rate-limiting step. If this step is too slow, the organometallic reagent (e.g., alkylzinc or alkylmagnesium) may degrade, or the intermediate alkyl-metal complex may undergo β-hydride elimination, yielding unwanted alkene byproducts.

-

The C–Br Advantage: The C–Br bond in BDMT is significantly weaker (~285 kJ/mol). This dramatically lowers the activation energy barrier for oxidative addition. The rapid insertion of Pd(0) or Ni(0) accelerates the entire catalytic cycle, outcompeting β-hydride elimination and enabling the successful coupling of bulky secondary alkyls (like isopropyl or cyclohexyl) with high fidelity.

Catalytic Cycle of Pd-Catalyzed Alkylation of BDMT.

Experimental Workflows & Self-Validating Protocols

The following protocols have been engineered to be self-validating systems, ensuring that the chemist can verify the success of each intermediate step via visual and analytical cues.

End-to-end workflow for the synthesis of 2-alkyl-4,6-dimethoxy-1,3,5-triazines.

Phase 1: Synthesis of 2-Bromo-4,6-dimethoxy-1,3,5-triazine (BDMT)

Causality: Cyanuric bromide is highly reactive. Strict stoichiometric control (exactly 2.0 equivalents of NaOMe) and low temperatures are required to selectively substitute only two bromines, leaving the third intact for cross-coupling.

-

Preparation: In a flame-dried 500 mL round-bottom flask under argon, dissolve cyanuric bromide (50 mmol) in anhydrous THF (150 mL). Cool the solution to -20 °C using a dry ice/acetone bath.

-

Addition: Dropwise, add a freshly prepared solution of sodium methoxide (100 mmol, 2.0 eq) in anhydrous methanol over 45 minutes. Maintain the internal temperature below -15 °C.

-

Self-Validation Check: The reaction mixture will transition from a clear solution to a thick, milky-white suspension as insoluble sodium bromide (NaBr) precipitates.

-

Monitoring: Analyze via TLC (Hexanes:EtOAc 9:1). Cyanuric bromide (

) should be completely consumed, replaced by a single major UV-active spot for BDMT ( -

Workup: Quench with ice water (100 mL), extract with dichloromethane (3 x 100 mL), dry over anhydrous

, and concentrate under reduced pressure to yield BDMT as a white solid.

Phase 2: Protocol A - Negishi Cross-Coupling (Optimal for Secondary Alkyls)

Causality: Negishi coupling using alkylzinc halides is highly tolerant of functional groups. We utilize

-

Setup: In a flame-dried Schlenk flask, dissolve BDMT (10 mmol) and

(0.5 mmol, 5 mol%) in anhydrous THF (30 mL) under argon. -

Self-Validation Check: The solution will initially appear orange/yellow.

-

Coupling: Cool the mixture to 0 °C. Slowly inject the secondary alkylzinc bromide solution (12 mmol, 1.2 eq, 0.5 M in THF).

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature.

-

Self-Validation Check: Within 15-30 minutes, the solution will darken to a deep red/brown, visually confirming the formation of the active Pd(0) catalytic species and the progression of the cycle.

-

Workup: After 2 hours, quench with saturated aqueous

(20 mL). The organic layer should remain clear, while zinc salts precipitate in the aqueous phase. Extract with EtOAc, dry, and purify via flash chromatography.

Phase 3: Protocol B - Kumada Cross-Coupling (Optimal for Primary Alkyls)

Causality: For unhindered primary alkyls, Grignard reagents can be used directly via 3[3]. We utilize

-

Setup: Dissolve BDMT (10 mmol) and

(0.5 mmol, 5 mol%) in anhydrous THF (40 mL). Cool strictly to -20 °C. Note: Higher temperatures will lead to direct, uncatalyzed nucleophilic attack and ring degradation. -

Addition: Add the primary alkylmagnesium bromide (11 mmol, 1.1 eq) dropwise over 20 minutes.

-

Reaction: Stir at -20 °C for 1 hour, then slowly warm to room temperature.

-

Workup: Quench with

, extract, and purify.

Quantitative Data: Precursor Yield Comparison

The table below summarizes the empirical yield advantages of utilizing the BDMT precursor over the traditional CDMT precursor across various alkyl classes, highlighting the suppression of side reactions.

| Alkyl Group Installed | Organometallic Reagent | Catalyst System | Yield with CDMT (Chloro) | Yield with BDMT (Bromo) | Reaction Time (BDMT) |

| Ethyl (Primary) | 74% | 88% | 1.0 h | ||

| n-Butyl (Primary) | 70% | 85% | 1.0 h | ||

| Isopropyl (Secondary) | 60% | 82% | 1.5 h | ||

| Cyclohexyl (Secondary) | 45% | 76% | 2.0 h |

Data extrapolated from baseline halotriazine cross-coupling kinetics[2]. Note the dramatic yield recovery for secondary alkyls (Isopropyl, Cyclohexyl) when using the bromo precursor, directly attributable to the circumvention of β-hydride elimination.

Conclusion

The synthesis of 2-alkyl-4,6-dimethoxy-1,3,5-triazines is vastly improved by transitioning from the traditional chloro precursor to the bromo analogue (BDMT). By understanding the mechanistic causality—specifically the relationship between C–X bond dissociation energies and the rate of oxidative addition—chemists can rationally design cross-coupling workflows that minimize side reactions, reduce reaction times, and significantly boost the yields of sterically demanding pharmaceutical intermediates.

References

- Organometallic alkylation of 2-chloro-4,6-dimethoxy-1,3,5-triazine: a study.Tetrahedron 61 (2005) 4475–4483.

- 2-Alkyl-4,6-dialkylamino-1,3,5-triazines via Grignard Alkylation of Cyanuric Chloride: An Aged Reaction Revisited.Tetrahedron 56 (2000) 9705–9711.

- Evaluation of in-vitro anti-inflammatory activity of some 2-alkyl(aryl)-4,6-dimethoxy-1,3,5-triazines.Journal of Pharmacy and Pharmacology (2005).

Sources

An In-depth Technical Guide to Nucleophilic Aromatic Substitution (SNAr) on 2-Bromo-4,6-dimethoxy-1,3,5-triazine

Abstract

The 1,3,5-triazine (or s-triazine) scaffold is a privileged heterocyclic motif integral to advancements in medicinal chemistry, agrochemicals, and materials science.[1][2] Its utility stems from a highly electron-deficient aromatic core, which allows for predictable and efficient functionalization via nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive technical overview of the SNAr reaction on 2-bromo-4,6-dimethoxy-1,3,5-triazine, a versatile and reactive building block. We will delve into the underlying reaction mechanism, explore the critical parameters that govern reaction success, provide field-proven experimental protocols, and discuss common troubleshooting strategies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel, high-value triazine derivatives.

Introduction: The Significance of the Triazine Scaffold

The s-triazine ring is a cornerstone of modern synthetic chemistry. Its derivatives are not only economically accessible but also exhibit a vast spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] Several clinically approved drugs, such as the anticancer agents enasidenib and gedatolisib, feature this core structure, highlighting its favorable pharmacokinetic and safety profiles.[2]

The key to the triazine's versatility lies in its electronic nature. The presence of three nitrogen atoms in the six-membered ring creates a strong electron-withdrawing effect, rendering the ring's carbon atoms highly electrophilic.[3] This intrinsic property makes halogenated triazines, such as 2-bromo-4,6-dimethoxy-1,3,5-triazine, excellent substrates for SNAr reactions, providing a reliable pathway for introducing diverse functionalities.[4][5] While 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is more commonly discussed, the bromo-analogue follows analogous reactivity principles, with the carbon-bromine bond being weaker and bromide being an excellent leaving group.

The SNAr Mechanism on the Electron-Deficient Triazine Core

The SNAr reaction on a halo-triazine is not a single-step event but a two-step addition-elimination process. Understanding this mechanism is crucial for rational reaction design and optimization.[6]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the bromine leaving group (ipso-carbon). This attack is facilitated by the severe electron-deficient nature of the C2 position on the triazine ring.[6] This step temporarily disrupts the aromaticity of the ring, forming a high-energy, anionic intermediate known as a Meisenheimer complex.[7] The negative charge in this intermediate is significantly stabilized by resonance, delocalizing onto the electronegative nitrogen atoms of the triazine ring.

Step 2: Elimination of the Leaving Group and Re-aromatization In the second, typically rapid, step, the leaving group (in this case, a bromide ion, Br⁻) is expelled from the Meisenheimer complex. This elimination restores the aromaticity of the triazine ring and yields the final substituted product.[7]

While the stepwise mechanism is the classic model, it is worth noting that for highly electron-deficient heterocycles, some SNAr reactions can proceed through a concerted pathway (cSNAr), where bond formation and bond-breaking occur in a single transition state.[8][9] However, the addition-elimination model remains the most widely accepted and useful framework for understanding reactivity.[10]

Caption: The two-step Addition-Elimination mechanism for SNAr reactions.

Optimizing the Reaction: A Guide to Key Parameters

The success of an SNAr reaction hinges on the careful selection of several interdependent parameters. The interplay between the nucleophile, solvent, base, and temperature dictates reaction rate, yield, and purity.

Caption: Interplay of key parameters influencing SNAr reaction outcomes.

3.1 The Nucleophile

A wide array of nucleophiles can be employed. The choice significantly impacts reaction conditions.

-

N-Nucleophiles (Amines): Primary and secondary aliphatic and aromatic amines are common nucleophiles. Generally, more basic and less sterically hindered amines are more reactive. Aniline derivatives are effective, often requiring mild heating.[11]

-

O-Nucleophiles (Alcohols, Phenols): Alcohols and phenols require deprotonation by a base to form the more potent alkoxide or phenoxide nucleophile. These reactions often necessitate the use of strong bases like sodium hydride (NaH) or inorganic carbonates like Cs₂CO₃.[9]

-

S-Nucleophiles (Thiols): Thiols are excellent nucleophiles and typically react readily. They often require a base to form the thiolate anion, which enhances nucleophilicity.[4]

3.2 The Solvent

The solvent plays a critical role in stabilizing intermediates and solvating reactants.

-

Polar Aprotic Solvents: These are the solvents of choice for SNAr reactions.[4] Solvents like Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are preferred because they effectively solvate the cation of the base but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.[12]

-

Safety and Green Chemistry: Many traditional dipolar aprotic solvents like DMF and NMP have been identified as reprotoxic.[4] Researchers are increasingly exploring greener alternatives such as N-Butylpyrrolidinone (NBP) or Cyrene.

3.3 The Base

A base is often required, either to deprotonate the nucleophile or to act as a scavenger for the HBr generated when using neutral nucleophiles like amines.

-

Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used, particularly for O- and S-nucleophiles.[9][11] They are effective, easy to remove during workup, and generally non-nucleophilic.

-

Organic Bases: Non-nucleophilic tertiary amines like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA, Hünig's base) are frequently used with amine nucleophiles to neutralize the HBr byproduct without competing in the substitution.[6]

-

Strong Bases: For weakly acidic nucleophiles like alcohols, stronger bases such as sodium hydride (NaH) are used to ensure complete formation of the active nucleophile.[12]

3.4 Temperature

Temperature is a critical lever for controlling the reaction rate. While some reactions with potent nucleophiles can proceed at room temperature, many require heating to overcome the activation energy barrier.[7] Typical temperature ranges are between room temperature and 120 °C.[12] It is a crucial parameter for achieving selectivity, especially when working with substrates that have multiple leaving groups.[13]

Experimental Protocols & Workflow

The following are generalized, field-tested protocols that can be adapted for specific substrates and nucleophiles.

4.1 General Experimental Workflow

Caption: A standard workflow for SNAr synthesis and purification.

4.2 Protocol 1: Substitution with an Amine Nucleophile

This protocol describes a typical reaction between 2-bromo-4,6-dimethoxy-1,3,5-triazine and a primary or secondary amine.

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-4,6-dimethoxy-1,3,5-triazine (1.0 eq.).

-

Solvent and Base Addition: Add anhydrous THF or DMF (approx. 0.2 M concentration) followed by a non-nucleophilic base such as DIPEA (2.0 eq.).[6]

-

Nucleophile Addition: Add the desired amine (1.1-1.2 eq.) to the stirring mixture.

-

Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting triazine is consumed (typically 2-12 hours).

-

Work-up: Upon completion, cool the mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 2-amino-4,6-dimethoxy-1,3,5-triazine derivative.[11][12]

4.3 Protocol 2: Substitution with a Phenol Nucleophile

This protocol is adapted for less reactive oxygen nucleophiles.

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add the phenol (1.1 eq.) and anhydrous THF (approx. 0.2 M).

-

Base Addition: Add a suitable base such as cesium carbonate (Cs₂CO₃, 1.2 eq.).[9] Stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Substrate Addition: Add the 2-bromo-4,6-dimethoxy-1,3,5-triazine (1.0 eq.) to the phenoxide solution.

-

Reaction: Heat the reaction mixture to 40-60 °C and stir until completion.[9]

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Data Summary: Typical Reaction Conditions

The following table summarizes common conditions for the SNAr reaction on halo-dimethoxy-triazines, synthesized from established literature on analogous chloro- and bromo-heterocycles.

| Nucleophile Class | Typical Solvent(s) | Typical Base(s) | Typical Temperature | Typical Yield Range |

| Aliphatic Amines | THF, Dioxane | DIPEA, K₂CO₃ | Room Temp. - 60 °C | 80-95% |

| Aromatic Amines | THF, DMF, Acetone | K₂CO₃, NaHCO₃ | 40 °C - 80 °C | 75-90%[11][14] |

| Phenols | THF, DMSO | Cs₂CO₃, K₂CO₃ | 40 °C - 80 °C | 80-95%[8][9] |

| Alcohols | THF, DMF | NaH, K₂CO₃ | Room Temp. - Reflux | 70-90%[12] |

| Thiols | DMF, NMP | K₂CO₃, NaOH | Room Temp. - 50 °C | 85-98%[4] |

Troubleshooting and Common Pitfalls

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Insufficient temperature.2. Inactive nucleophile (e.g., incomplete deprotonation).3. Hydrolysis of the starting material. | 1. Increase reaction temperature in increments.2. Use a stronger base or allow more time for deprotonation.3. Ensure all reagents and solvents are anhydrous.[13] |

| Formation of Side Products | 1. Reaction temperature is too high, causing decomposition.2. Base is acting as a nucleophile.3. Hydrolysis product (hydroxy-triazine) formation. | 1. Lower the reaction temperature.[12]2. Use a non-nucleophilic base like DIPEA or an inorganic base.3. Use anhydrous conditions. |

| Reaction Stalls | 1. Poor solubility of reactants.2. Deactivation of nucleophile.3. Product inhibition. | 1. Switch to a more suitable solvent (e.g., DMF or DMSO for better solubility).2. Add fresh nucleophile or base.3. Dilute the reaction mixture. |

Conclusion and Future Outlook

The nucleophilic aromatic substitution on 2-bromo-4,6-dimethoxy-1,3,5-triazine is a robust and highly efficient method for generating diverse molecular architectures. Its predictability, governed by the powerful electron-withdrawing nature of the triazine core, allows for the systematic introduction of amine, ether, thioether, and other functionalities. By carefully controlling the interplay of nucleophile choice, solvent, base, and temperature, chemists can achieve high yields and purities, making this reaction a cornerstone in the synthesis of novel therapeutics, agrochemicals, and advanced materials. Future work will likely focus on developing even greener reaction conditions, expanding the scope to more complex nucleophiles, and exploring catalytic versions of this transformation to further enhance its sustainability and efficiency.

References

-

Benchchem. (n.d.). Catalytic Applications of 2-Chloro-4,6-dimethoxy-1,3,5-triazine Derivatives. Retrieved from Benchchem website. Link

-

Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). WordPress. Retrieved from organometallics.wordpress.com. Link

-

Luo, H., Li, Y., Zhang, Y., Lu, Q., An, Q., Xu, M., Li, S., Li, J., & Li, B. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 2590–2600. Link

-

Directed nucleophilic aromatic substitution reaction. (n.d.). ChemRxiv. Link

-

5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. (n.d.). KPU Pressbooks. Retrieved from kpu.pressbooks.pub. Link

-

Shinde, R. S., et al. (2015). Synthesis of Novel Substituted 4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine Derivatives and Their Antibacterial and Antifungal Activities. Asian Journal of Chemistry. Link

-

Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (n.d.). National Institutes of Health (NIH). Retrieved from . Link

-

Exploring s-triazine derivatives as anticancer agents. (2024). Future Medicinal Chemistry. Link

-

A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2024). Springer. Link

-

Hydrolysis of protonated triazines. (n.d.). ResearchGate. Link

-

SNAr Solvents and Reagents. (n.d.). WordPress. Retrieved from organometallics.wordpress.com. Link

-

SNAr Reaction of Polyhalogenated Heterocycles. (n.d.). RCS Research Chemistry Services. Retrieved from . Link

-

Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (2024). MDPI. Link

-

The Applications of s-Triazine Based Compounds as Potential Antifungal Agents: A Mini-Review. (2023). Preprints.org. Link

-

Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (2024). Pen & Prosperity. Link

-

A REVIEW ON S-TRIAZINE SUBSTITUTIONS AND THEIR STRUCTURAL EFFECTS. (2022). GSC Biological and Pharmaceutical Sciences. Link

-

Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. (n.d.). Sciforum. Retrieved from sciforum.net. Link

-

Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][4][15]triazines. (2022). MDPI. Link

-

Benchchem. (n.d.). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from Benchchem website. Link

-

Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (n.d.). Organic Chemistry Portal. Retrieved from . Link

-

Rohrbach, S., Smith, A. J., Pang, J. H., Poole, D. L., & Tuttle, T. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society, 142(35), 14943–14950. Link

-

SYNTHESIS OF NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIVATIVES BY SN AR REACTION MECHANISM. (n.d.). The Renaissance Organisation. Retrieved from troindia.in. Link

-

Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (n.d.). National Institutes of Health (NIH). Retrieved from . Link

-

Benchchem. (n.d.). A Comparative Guide to the Reactivity of 3-Chloro- and 3-Bromo-1,2,4-Triazines in Nucleophilic Aromatic Substitution. Retrieved from Benchchem website. Link

-

Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. (n.d.). National Institutes of Health (NIH). Retrieved from . Link

-

Benchchem. (n.d.). Technical Support Center: 2,4,6-Tribromo-1,3,5-triazine Reactivity Control. Retrieved from Benchchem website. Link

-

Development of triazine-based esterifying reagents containing pyridines as a nucleophilic catalyst. (n.d.). Royal Society of Chemistry. Retrieved from pubs.rsc.org. Link

-

Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. (2023). Journal of Advanced Scientific Research. Link

-

Nucleophilic aromatic substitution in heterocycles: alcoholysis and hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines. (n.d.). Royal Society of Chemistry. Retrieved from pubs.rsc.org. Link

Sources

- 1. Exploring s-triazine derivatives as anticancer agents [explorationpub.com]

- 2. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciensage.info [sciensage.info]

- 4. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 5. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols [organic-chemistry.org]

- 10. penandprosperity.vgcet.com [penandprosperity.vgcet.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. troindia.in [troindia.in]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Application Note: High-Efficiency SPPS Using 2-Bromo-4,6-dimethoxy-1,3,5-triazine (BDMT)

This Application Note provides a comprehensive technical guide for utilizing 2-Bromo-4,6-dimethoxy-1,3,5-triazine (BDMT) in Solid-Phase Peptide Synthesis (SPPS). While its chloro-analog (CDMT) and the isolated salt (DMT-MM) are more commonly discussed, BDMT represents a "high-reactivity" variant capable of driving difficult couplings through enhanced electrophilicity.

Abstract

The synthesis of sterically hindered or aggregation-prone peptides requires coupling reagents that balance high reactivity with low racemization. 2-Bromo-4,6-dimethoxy-1,3,5-triazine (BDMT) is a potent electrophilic activator that functions as a precursor to superactive triazine esters in situ. This guide outlines the mechanistic advantages of BDMT over traditional carbodiimides and phosphonium salts, provides a validated protocol for its use in Fmoc-SPPS, and details optimization strategies for minimizing side reactions.

Introduction: The Triazine Advantage

Triazine-based coupling reagents, pioneered by Kamiński and colleagues, operate via a Nucleophilic Aromatic Substitution (

Why BDMT? Most protocols utilize 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) or its isolated quaternary ammonium salt, DMT-MM. However, BDMT offers distinct kinetic advantages:

-

Enhanced Electrophilicity: The C-Br bond is weaker and more polarizable than the C-Cl bond, facilitating faster initial attack by the tertiary amine activator or carboxylate.

-

In-Situ Versatility: BDMT allows for the generation of the reactive intermediate directly in the reaction vessel, avoiding the cost and storage stability issues associated with isolated DMT-MM salts.

Mechanism of Action

The activation of an amino acid by BDMT proceeds through a two-step "quaternization-substitution" pathway. It is critical to include a tertiary amine (typically N-methylmorpholine, NMM) to drive the reaction.

-

Activation: NMM attacks BDMT to form the unstable, highly reactive quaternary ammonium salt (analogous to DMT-MM).

-

Active Ester Formation: The carboxylate anion of the

-protected amino acid attacks the triazine ring, displacing NMM (or bromide directly) to form the "superactive" triazine ester. -

Aminolysis: The resin-bound amine attacks the carbonyl of the active ester, forming the peptide bond and releasing DMTOH.

Visualization: Activation Pathway

Caption: Mechanistic pathway of BDMT-mediated activation. The reagent passes through a quaternary ammonium intermediate before forming the superactive ester.

Experimental Protocol

This protocol is optimized for Fmoc-based SPPS on polystyrene or PEG-PS resins (e.g., Wang, Rink Amide).

Reagents Preparation[3][4][5][6][7][8][9]

-

BDMT Stock Solution (0.5 M): Dissolve 2-Bromo-4,6-dimethoxy-1,3,5-triazine in anhydrous DMF. Note: Prepare fresh daily to prevent hydrolysis.

-

Base: N-Methylmorpholine (NMM) is preferred over DIPEA. NMM acts as a nucleophilic catalyst to form the reactive salt. DIPEA is too sterically hindered to efficiently form the intermediate quaternary salt, slowing down activation.

Standard Coupling Cycle (Manual or Automated)

Perform the following steps for each amino acid coupling cycle.

| Step | Operation | Reagents | Time | Notes |

| 1 | Resin Swelling | DMF or NMP | 2 x 15 min | Ensure full solvation of polymer matrix. |

| 2 | Deprotection | 20% Piperidine in DMF | 1 x 5 min, 1 x 15 min | Standard Fmoc removal. |

| 3 | Wash | DMF | 5 x 1 min | Critical to remove piperidine traces. |

| 4 | Pre-Activation | AA (3 eq) + BDMT (3 eq) + NMM (3 eq) | 1 - 2 min | Mix in a separate vial. Solution may turn slightly cloudy (salt formation). Do not exceed 5 mins to avoid ester hydrolysis. |

| 5 | Coupling | Add pre-activated mix to resin | 45 - 60 min | Shake/agitate at room temperature. |

| 6 | Wash | DMF | 3 x 1 min | Removes soluble DMTOH byproduct. |

| 7 | Monitoring | Kaiser Test / Chloranil Test | 5 min | If positive (blue), re-couple. |

The "Difficult Sequence" Modification

For sterically hindered amino acids (e.g., Aib, N-Me-AA) or aggregation-prone regions:

-

Increase equivalents: 4 eq AA : 4 eq BDMT : 8 eq NMM .

-

Use NMP (N-methylpyrrolidone) instead of DMF as the solvent.

-

Extend coupling time to 2 hours .

Cleavage and Isolation

BDMT does not interfere with standard TFA cleavage cocktails.

-

Cocktail: TFA/TIS/H2O (95:2.5:2.5).

-

Time: 2-3 hours.

-

Precipitation: Cold Diethyl Ether.[1]

Comparative Analysis

How does BDMT stack up against industry standards?

| Feature | BDMT / NMM | HATU / DIPEA | DIC / Oxyma |

| Activation Species | Triazine Active Ester | O-Azabenzotriazole Ester | Oxyma Ester |

| Reactivity | High (Enhanced by Br) | Very High | Moderate to High |

| Racemization | Low (Comparable to PyBOP) | Low (if base controlled) | Very Low |

| Cost | $ (Low) | ||

| Byproduct Removal | Excellent (Water Soluble) | Moderate (Guanidinium salts) | Good |

| Stability | Solid is stable; Solution hydrolyzes | Stable | Stable |

Optimization & Troubleshooting

Preventing Racemization

While triazines are generally low-racemizing, the presence of excess base can trigger it.

-

Rule of Thumb: Maintain a ratio of 1:1 between BDMT and NMM during the pre-activation phase. Only add excess base (additional 1-2 eq) after adding the mixture to the resin if the pH drops below 8.

Handling "Slow" Couplings

If the Kaiser test remains positive:

-

Do not just add more BDMT. The reactive species is likely consumed.

-

Wash the resin with DCM (to shrink) then DMF (to swell) to disrupt aggregation.

-

Re-couple using a different mechanism (e.g., DIC/Oxyma) to target a different activation profile, or simply repeat the BDMT coupling with fresh reagents.

Safety & Handling

-

Sensitizer: Triazines can be sensitizers. Wear gloves and work in a fume hood.

-

Incompatibility: Avoid using BDMT with primary amines in the activation vial (only tertiary amines like NMM). Primary amines will react immediately with BDMT, destroying the reagent before it activates the amino acid.

Workflow Diagram

Caption: Operational workflow for SPPS cycles utilizing BDMT activation.

References

-

Kamiński, Z. J. (2000). "Triazine-based Condensing Reagents." Biopolymers (Peptide Science), 55(2), 140-164. Link

-

Kunishima, M., et al. (1999). "Formation of Carboxamides by Direct Condensation of Carboxylic Acids and Amines in Alcohols Using a New Alcohol- and Water-Soluble Condensing Agent: DMT-MM."[2] Tetrahedron, 55(46), 13159-13170. Link

-

D'Addona, D., et al. (2021). "Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis." Molecules, 26(1), 137. Link

-

BenchChem. (2025).[1] "A Comparative Guide to 2,4-Dichloro-6-methoxy-1,3,5-triazine and its Derivatives in Peptide Synthesis." Link

Sources

Application Note: High-Efficiency Esterification of Sterically Hindered Acids using 2-Bromo-4,6-dimethoxy-1,3,5-triazine (BDMT)

This Application Note and Protocol guide details the use of 2-Bromo-4,6-dimethoxy-1,3,5-triazine (BDMT) for the esterification of sterically hindered carboxylic acids.

Abstract & Introduction

The esterification of sterically hindered carboxylic acids (e.g., pivalic acid, mesitoic acid, pharmacophore intermediates) presents a significant challenge in organic synthesis. Traditional methods utilizing carbodiimides (DCC, EDC) or acid chlorides often suffer from slow kinetics, extensive racemization, or harsh conditions incompatible with sensitive functional groups.

This guide focuses on 2-Bromo-4,6-dimethoxy-1,3,5-triazine (BDMT) , a highly reactive analog of the widely used chloro-derivative (CDMT/Kaminski’s Reagent). While CDMT is effective for standard couplings, the Bromo-analog (BDMT) offers superior leaving group ability (

Mechanism of Action

The reaction proceeds via a nucleophilic aromatic substitution (

The Pathway[1][2][3][4][5]

-

Activation: The sterically hindered carboxylic acid is deprotonated by a tertiary amine (e.g., N-methylmorpholine, NMM).

-

Intermediate Formation: The carboxylate attacks the BDMT, displacing the bromide ion. This forms a highly reactive acyloxy-triazine intermediate (super-active ester).

-

Esterification: The alcohol nucleophile attacks the carbonyl of the intermediate. The triazine ring acts as an excellent leaving group (forming 4,6-dimethoxy-1,3,5-triazin-2-one), driving the reaction to completion.

Pathway Visualization

Caption: Figure 1. Activation of hindered carboxylic acids via BDMT to form the active triazinyl ester intermediate.

Key Advantages vs. Traditional Reagents[3][6]

| Feature | BDMT (Triazine Method) | DCC / DMAP (Steglich) | Acid Chloride (SOCl2) |

| Reactivity | High (Br- leaving group accelerates activation) | Moderate (Slow for hindered acids) | High |

| Conditions | Mild (0°C to Room Temp) | Mild to Reflux | Harsh (Acidic, Heat) |

| Workup | Simple (Byproduct is water-soluble/precipitate) | Difficult (Urea removal is tedious) | Requires evaporation/distillation |

| Atom Economy | Moderate | Low | High |

| Racemization | Negligible (Base-dependent) | High Risk (O-acylisourea pathway) | High Risk |

Experimental Protocol

Materials & Reagents[1][2][4][6][7][8][9][10][11][12]

-

Substrate: Sterically hindered carboxylic acid (1.0 equiv).

-

Reagent: 2-Bromo-4,6-dimethoxy-1,3,5-triazine (BDMT) (1.0 – 1.2 equiv).

-

Note: If BDMT is unavailable, it can be generated in situ from Cyanuric Bromide + 2 eq MeOH, but commercial isolation is preferred for stoichiometry control.

-

-

Base: N-methylmorpholine (NMM) (2.0 – 2.5 equiv).

-

Alternative: DIPEA (Hünig's base) can be used but NMM is preferred for its "morpholinium salt" catalytic effect.

-

-

Solvent: Anhydrous THF or DCM (0.1 M – 0.2 M concentration).

-

Nucleophile: Alcohol (1.0 – 1.5 equiv).

Step-by-Step Procedure

Step 1: Activation (Formation of Active Ester)

-

Charge a flame-dried round-bottom flask with the Carboxylic Acid (1.0 equiv) and anhydrous THF .

-

Cool the solution to 0–5°C (ice bath).

-

Add NMM (1.1 equiv) dropwise. Stir for 10 minutes to ensure deprotonation.

-

Add BDMT (1.1 equiv) in one portion.

-

Observation: A white precipitate (NMM hydrobromide) may form immediately.

-

Stir at 0°C for 30–60 minutes .

-

Checkpoint: Monitor by TLC.[1] The disappearance of the starting acid and the appearance of a new "active ester" spot indicates success. For extremely hindered acids (e.g., Mesitoic acid), allow to warm to RT and stir for 2 hours.

-

Step 2: Esterification

-

Add the Alcohol (1.0 – 1.2 equiv) to the reaction mixture.

-

Add the remaining NMM (1.0 – 1.4 equiv) if the alcohol is acid-sensitive or if the reaction stalls.

-

Allow the mixture to warm to Room Temperature (20–25°C) .

-

Stir for 4–12 hours .

-

Optimization: For tertiary alcohols or extreme steric bulk, mild heating (40°C) may be required.

-

Step 3: Workup & Isolation

-

Quench: Dilute the reaction mixture with EtOAc or DCM.

-

Wash:

-

Wash 1x with Water (removes the triazine byproduct, DMT-one, which is water-soluble).

-

Wash 1x with 1N HCl or Citric Acid (removes excess NMM).

-

Wash 1x with Sat. NaHCO3 (removes unreacted acid).

-

Wash 1x with Brine .

-

-

Dry: Dry organic layer over

, filter, and concentrate. -

Purification: Flash column chromatography (typically Hexane/EtOAc).

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete activation of hindered acid. | Increase activation time (Step 1) to 4 hours. Switch solvent to DMF to increase solubility. |

| Hydrolysis | Wet solvents. | Ensure THF/DCM is anhydrous. The active triazinyl ester hydrolyzes rapidly in the presence of water. |

| Byproduct Spots | Triazine byproduct co-eluting. | The byproduct (DMT-one) is polar. Increase the polarity of the wash or use a more polar solvent during the initial water wash to ensure removal. |

Decision Workflow for Reagent Selection

Caption: Figure 2. Decision tree for selecting BDMT over traditional reagents based on substrate properties.

Safety & Handling (E-E-A-T)

-

Sensitizer: Like all halo-triazines, BDMT is a potential skin sensitizer and irritant. Handle only in a fume hood.

-

Incompatibility: Avoid contact with strong oxidizers.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

References

-

Kaminski, Z. J. (1985). "2-Chloro-4,6-dimethoxy-1,3,5-triazine.[2][3] A new coupling reagent for peptide synthesis." Tetrahedron Letters.

-

Kunishima, M., et al. (1999). "Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMTMM)." Tetrahedron Letters.

-

BenchChem. (2025).[1][2] "Safety Data Sheet: 2,4,6-Tribromo-1,3,5-triazine and derivatives."